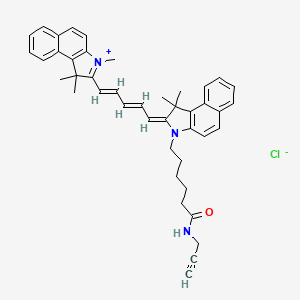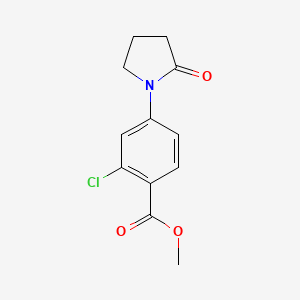
Cy55 alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy55 alkyne is a near-infrared fluorescent dye that is commonly used in various scientific applications, particularly in the field of bioorthogonal chemistry. This compound is known for its high photostability, water solubility, and minimal non-specific binding, making it an ideal choice for imaging and labeling in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy55 alkyne can be synthesized through a series of chemical reactions starting from commercially available precursorsThis reaction is highly efficient and can be carried out under mild conditions, making it suitable for the synthesis of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cy55 alkyne undergoes several types of chemical reactions, including:
Addition Reactions: These involve the addition of various functional groups to the alkyne moiety, resulting in the formation of new compounds.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The alkyne group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Copper Catalysts: Used in the CuAAC reaction to facilitate the formation of triazole rings.
Strong Bases: Such as sodium amide, used in deprotonation reactions to generate acetylide anions.
Oxidizing Agents: Such as potassium permanganate, used in oxidative cleavage reactions.
Major Products Formed
The major products formed from these reactions include triazole derivatives, alkenes, and various substituted alkynes. These products are often used in further chemical transformations or as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Cy55 alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of cancer research.
Industry: Applied in the production of advanced materials, such as fluorescent probes and sensors .
Wirkmechanismus
The mechanism of action of Cy55 alkyne involves its ability to undergo click reactions with azide-containing compounds. This reaction forms a stable triazole linkage, which is highly specific and efficient. The fluorescence properties of this compound allow for the visualization and tracking of labeled molecules in various biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being labeled .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanine5 alkyne: Another near-infrared fluorescent dye with similar properties and applications.
Alexa Fluor 680: A fluorescent dye used for imaging and labeling in biological systems.
IRDye 680: A near-infrared dye used in various imaging applications
Uniqueness
Cy55 alkyne stands out due to its exceptional photostability and minimal non-specific binding, which are critical for accurate imaging and labeling. Its water solubility also makes it suitable for use in aqueous environments, enhancing its versatility in various scientific applications .
Eigenschaften
Molekularformel |
C43H46ClN3O |
|---|---|
Molekulargewicht |
656.3 g/mol |
IUPAC-Name |
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |
InChI-Schlüssel |
ZAMUEMBIJDLVQF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)


![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)


![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)

![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)


![(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)


